![molecular formula C9H6ClIN2O2 B2682424 Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate CAS No. 1227270-79-2](/img/structure/B2682424.png)
Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate
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Overview
Description
“Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It belongs to the class of indazole-containing heterocyclic compounds, which have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate” includes a methyl group, a carboxylate group, and an indazole ring substituted with chlorine and iodine atoms . The exact structure is not provided in the available resources.Chemical Reactions Analysis
Indazole compounds, including “Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate”, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones .Physical And Chemical Properties Analysis
“Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate” has a molecular weight of 336.51 g/mol . It has a high GI absorption and is BBB permeant . It is soluble in water .Scientific Research Applications
Anticancer Applications
Indazoles have also been used in the development of anticancer drugs . They can interfere with the growth and spread of cancer cells in the body, making them a valuable tool in the fight against this disease.
Antidepressant Applications
Some indazole compounds have been found to have antidepressant effects . This makes them a potential option for the treatment of depression, a common mental health disorder that can have a significant impact on a person’s quality of life.
Anti-inflammatory Applications
Indazoles can also act as anti-inflammatory agents . This means they can be used to reduce inflammation in the body, which can be beneficial in the treatment of conditions like arthritis and other inflammatory diseases.
Antibacterial Applications
Indazole compounds have been found to have antibacterial properties . This means they can be used to kill or inhibit the growth of bacteria, making them a potential option for the treatment of bacterial infections.
Phosphoinositide 3-Kinase δ Inhibitors
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This enzyme plays a key role in the immune response, and inhibiting it can help to reduce inflammation and other symptoms in patients with respiratory conditions.
Synthetic Approaches
Indazoles are also important in the field of synthetic chemistry . They can be synthesized through a variety of methods, including transition metal catalyzed reactions and reductive cyclization reactions . These synthetic approaches can be used to create a wide range of indazole derivatives for use in further research and drug development.
Other Medicinal Applications
In addition to the specific applications listed above, indazole compounds have been found to have a wide range of other medicinal properties . These include antidiabetic, antiviral, antifungal, and antiprotozoal activities, among others .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
properties
IUPAC Name |
methyl 5-chloro-3-iodo-2H-indazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBVUYGQRIXKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate |
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